molecular formula C17H16BrNO2 B5317388 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one CAS No. 1164462-06-9

1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one

Cat. No.: B5317388
CAS No.: 1164462-06-9
M. Wt: 346.2 g/mol
InChI Key: CBGNQLGZLNOBEZ-VAWYXSNFSA-N
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Description

1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one is an organic compound that features a bromophenyl group and a methoxyphenyl group connected through a butenone backbone

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-12(19-15-7-9-16(21-2)10-8-15)11-17(20)13-3-5-14(18)6-4-13/h3-11,19H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGNQLGZLNOBEZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174560
Record name (2E)-1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164462-06-9
Record name (2E)-1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164462-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one typically involves the reaction of 4-bromoacetophenone with 4-methoxyaniline under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired butenone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromo-4′-methoxybiphenyl: Shares structural similarities but lacks the butenone backbone.

    (4-Bromophenyl)(4-methoxyphenyl)methanone: Similar in structure but differs in the functional groups attached to the phenyl rings.

Uniqueness: 1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one is unique due to its specific combination of functional groups and the butenone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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